molecular formula C19H19Cl2N3O4 B4926845 1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine

1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine

Cat. No. B4926845
M. Wt: 424.3 g/mol
InChI Key: QVICXNWUWISXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine, also known as DMNP, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine's mechanism of action involves its ability to selectively inhibit PDE5, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. This, in turn, causes relaxation of the smooth muscle and vasodilation. 1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has also been shown to activate the sigma-1 receptor, which can modulate several intracellular signaling pathways.
Biochemical and Physiological Effects:
1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine's biochemical and physiological effects are primarily related to its ability to inhibit PDE5 and activate the sigma-1 receptor. The increase in cGMP levels leads to relaxation of smooth muscle, which can have several physiological effects, including vasodilation, bronchodilation, and decreased intraocular pressure. The activation of the sigma-1 receptor can modulate several intracellular signaling pathways, leading to changes in neurotransmitter release, calcium signaling, and cell survival.

Advantages and Limitations for Lab Experiments

1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has several advantages for use in lab experiments. It is a selective inhibitor of PDE5, which allows for the specific investigation of the role of this enzyme in various physiological processes. It also has a high affinity for the sigma-1 receptor, which makes it a useful ligand for studying the function of this receptor. One limitation of 1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine is that it has a relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of conditions such as pulmonary hypertension, erectile dysfunction, and glaucoma. Another area of interest is the study of its effects on intracellular signaling pathways, which could lead to the development of new drugs targeting these pathways. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine and its potential interactions with other receptors and enzymes in the body.

Synthesis Methods

1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine can be synthesized through a process called N-acylation of piperazine. This involves the reaction of piperazine with 2,4-dichloro-6-methylphenol in the presence of a base, followed by the reaction of the resulting intermediate with 4-nitrobenzoyl chloride. The final product is obtained through purification and crystallization.

Scientific Research Applications

1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been used in several scientific research studies as a tool to investigate the role of certain receptors and enzymes in the body. It has been shown to selectively inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that plays a key role in regulating smooth muscle tone in the body. 1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has also been used as a ligand for the sigma-1 receptor, which is involved in modulating several physiological functions, including neurotransmitter release, calcium signaling, and cell survival.

properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O4/c1-13-10-14(20)11-17(21)19(13)28-12-18(25)23-8-6-22(7-9-23)15-2-4-16(5-3-15)24(26)27/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVICXNWUWISXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichloro-6-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

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